2-Ethyl-3-hydroxybutanoic acid is a 3-hydroxy monocarboxylic acid that is butyric acid substituted at positions 2 and 3 by ethyl and hydroxy groups respectively. It is a 3-hydroxy monocarboxylic acid and a secondary alcohol .
The molecular formula of 2-Ethyl-3-hydroxybutanoic acid is C6H12O3 . The InChI code is 1S/C6H12O3/c1-3-5(4(2)7)6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9) and the InChI key is TYBSGNFITSHAJH-UHFFFAOYSA-N . The Canonical SMILES is CCC(C©O)C(=O)O .
The molecular weight of 2-Ethyl-3-hydroxybutanoic acid is 132.16 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 57.5 Ų . The Heavy Atom Count is 9 .
2-Ethyl-3-hydroxybutanoic acid is a carboxylic acid characterized by the chemical formula . It is recognized for its role as a versatile building block in organic synthesis, particularly in the production of various pharmaceuticals and fine chemicals. This compound is classified under hydroxy acids due to the presence of both hydroxyl and carboxylic functional groups.
2-Ethyl-3-hydroxybutanoic acid can be derived from various natural and synthetic sources. It is often synthesized through chemical reactions involving simpler organic compounds. In terms of classification, it falls under:
The synthesis of 2-Ethyl-3-hydroxybutanoic acid can be achieved through several methods, including:
For instance, one method includes:
The molecular structure of 2-Ethyl-3-hydroxybutanoic acid can be represented as follows:
This structure indicates that the compound has a branched chain with both hydroxyl and carboxylic acid functional groups.
2-Ethyl-3-hydroxybutanoic acid participates in various chemical reactions typical for carboxylic acids, including:
For example, during esterification, 2-Ethyl-3-hydroxybutanoic acid reacts with ethanol in the presence of an acid catalyst to produce ethyl 2-ethyl-3-hydroxybutanoate .
The mechanism for the reactions involving 2-Ethyl-3-hydroxybutanoic acid typically follows standard pathways for carboxylic acids:
Kinetic studies reveal that these reactions generally proceed via first-order kinetics concerning the concentration of either the acid or alcohol involved.
Relevant data indicate that its boiling point is higher than that of simple hydrocarbons due to hydrogen bonding between molecules .
2-Ethyl-3-hydroxybutanoic acid serves multiple purposes in scientific research and industrial applications:
2-Ethyl-3-hydroxybutanoic acid (2-EHA) is a chiral organic acid generated through an alternative branched-chain amino acid degradation pathway when canonical L-isoleucine catabolism is impaired. Under physiological conditions, the predominant L-isoleucine enantiomer (2S,3S) undergoes transamination to (S)-2-keto-3-methylvalerate, followed by oxidative decarboxylation to (S)-2-methylbutyryl-CoA. This intermediate is typically dehydrogenated to tiglyl-CoA via short/branched-chain acyl-CoA dehydrogenase (SBCAD). However, SBCAD deficiency or inhibition reroutes metabolic flux through a stereochemically distinct (R)-pathway [4].
In this alternative route, impaired (S)-pathway flux induces racemization of enzyme-bound intermediates. This results in the formation of L-alloisoleucine (2S,3R) and its corresponding keto acid, (R)-2-keto-3-methylvalerate. Subsequent dehydrogenation by branched-chain α-keto acid dehydrogenase yields (R)-2-methylbutyryl-CoA, which enters the valine catabolic pathway. Three valine-specific enzymes then catalyze 2-EHA synthesis:
Table 1: Enzymatic Steps in 2-EHA Biosynthesis via the (R)-Pathway
Enzyme | Gene | Reaction | Stereochemical Preference |
---|---|---|---|
Branched-chain α-keto acid dehydrogenase | BCKDHA/B | (R)-2-keto-3-methylvalerate → (R)-2-methylbutyryl-CoA | (R)-isomer |
Isobutyryl-CoA dehydrogenase | ACAD8 | (R)-2-methylbutyryl-CoA → 2-ethylacrylyl-CoA | Broad (accepts branched-chain CoA esters) |
Enoyl-CoA hydratase | ECHS1 | 2-ethylacrylyl-CoA → 2-ethyl-3-hydroxybutyryl-CoA | Non-stereoselective hydration |
3-hydroxyisobutyryl-CoA hydrolase | HIBCH | 2-ethyl-3-hydroxybutyryl-CoA → 2-Ethyl-3-hydroxybutanoic acid | Hydrolyzes both (R) and (S) isomers |
2-EHA accumulates in biological fluids (e.g., urine) because it is a metabolic dead-end product – distal valine pathway enzymes (3-hydroxyisobutyrate dehydrogenase, methylmalonate semialdehyde dehydrogenase) exhibit minimal activity toward this non-physiological substrate [4]. Elevated urinary 2-EHA thus serves as a diagnostic biomarker for inborn errors affecting isoleucine catabolism, such as SBCAD deficiency, 2-methyl-3-hydroxybutyryl-CoA dehydrogenase deficiency, and β-ketothiolase deficiency [4] [9].
The metabolic diversion to 2-EHA hinges on substrate promiscuity within the valine catabolic pathway. Key enzymes exhibit relaxed specificity toward non-cognate intermediates:
ACAD8: While evolutionarily optimized for isobutyryl-CoA dehydrogenation (valine intermediate), this flavoenzyme efficiently accepts (R)-2-methylbutyryl-CoA as an alternate substrate. Kinetic studies indicate a Km value within physiological ranges for this non-native substrate, enabling significant flux redirection under impaired (S)-pathway conditions [4].
Enoyl-CoA hydratase (ECH): This enzyme hydrates 2-ethylacrylyl-CoA (derived from (R)-2-methylbutyryl-CoA) with comparable efficiency to its native substrate methacrylyl-CoA. The reaction proceeds via Michael addition without strict stereochemical control, yielding 2-ethyl-3-hydroxybutyryl-CoA as the hydratase product [4].
HIBCH: This thioesterase demonstrates broad substrate tolerance, hydrolyzing 2-ethyl-3-hydroxybutyryl-CoA to release free 2-EHA. However, the resulting acid is a poor substrate for downstream enzymes (3-hydroxyisobutyrate dehydrogenase), leading to its accumulation. This kinetic bottleneck explains 2-EHA’s prominence as a biomarker [4] [9].
Regulatory cross-talk exists between the (R)-pathway and mitochondrial energetics. Impaired electron transfer flavoprotein (ETF)/ETF-ubiquinone oxidoreductase function – as observed in Barth syndrome or following exposure to toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) – inhibits SBCAD activity. This indirectly stimulates 2-EHA production by shunting (S)-2-methylbutyryl-CoA toward the (R)-pathway [4].
The initiation of the (R)-pathway requires epimerization of L-isoleucine intermediates. This occurs via incomplete transamination by mitochondrial branched-chain amino acid aminotransferase (BCAT). When (S)-pathway flux is obstructed, the enzyme-bound enamine intermediate of L-isoleucine undergoes ketimine-enamine tautomerization, enabling reprotonation at either the re or si face of C3. This generates both (S)-2-keto-3-methylvalerate (native pathway intermediate) and (R)-2-keto-3-methylvalerate ((R)-pathway precursor) [4].
Table 2: Factors Influencing Racemization in Isoleucine Catabolism
Factor | Mechanism | Impact on 2-EHA Production |
---|---|---|
SBCAD deficiency | Direct blockage of (S)-2-methylbutyryl-CoA dehydrogenation | Forces accumulation and racemization of upstream intermediates |
Electron transfer defects (ETF/ETF-QO) | Indirect SBCAD inhibition via impaired FADH2 reoxidation | Increases (R)-2-methylbutyryl-CoA availability |
High substrate load (e.g., isoleucine intake) | Saturates BCAT active site, prolonging enamine intermediate lifetime | Enhances tautomerization-mediated racemization |
β-ketothiolase (ACAT1) deficiency | Blocks (S)-pathway at 2-methyl-3-ketobutyryl-CoA cleavage | Increases proximal intermediate accumulation and racemization |
This racemization is physiologically significant:
Notably, 2-EHA itself exhibits chiral complexity. While the HIBCH-catalyzed hydrolysis step releases a racemic mixture, some studies suggest preferential accumulation of one enantiomer in vivo, implying potential enantiomer-specific handling or further metabolism [9].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7